molecular formula C10H21IO3 B14392271 Acetic acid;2-iodooctan-3-ol CAS No. 89877-10-1

Acetic acid;2-iodooctan-3-ol

Cat. No.: B14392271
CAS No.: 89877-10-1
M. Wt: 316.18 g/mol
InChI Key: GEHJVPJWKGRMNT-UHFFFAOYSA-N
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Description

Acetic acid;2-iodooctan-3-ol is an organic compound that combines the properties of acetic acid and an iodinated alcohol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative The compound 2-iodooctan-3-ol is an iodinated alcohol, which means it contains an iodine atom attached to an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-iodooctan-3-ol can be achieved through several methods. One common approach involves the iodination of octanol followed by esterification with acetic acid. The iodination process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom into the octanol molecule. The resulting iodooctanol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to purify the final product. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-iodooctan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 2-iodooctan-3-ol can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and oxidizing agents used.

    Reduction: The iodine atom can be reduced to form a deiodinated alcohol, which may further react to form other derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, amines, or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce the iodine atom.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-iodooctan-3-one or 2-iodooctanoic acid.

    Reduction: Formation of octan-3-ol.

    Substitution: Formation of 2-azidooctan-3-ol or 2-thiooctan-3-ol.

Scientific Research Applications

Acetic acid;2-iodooctan-3-ol has several applications in scientific research:

    Biology: Studied for its potential antimicrobial properties due to the presence of iodine, which is known for its disinfectant qualities.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques, as iodine isotopes can be used in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-iodooctan-3-ol involves its interaction with biological molecules and cellular structures. The iodine atom can form covalent bonds with proteins and nucleic acids, leading to the disruption of cellular functions. This property is particularly useful in antimicrobial applications, where the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Additionally, the acetic acid component can act as a mild acidulant, further enhancing the compound’s antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-iodooctanol: Similar structure but lacks the acetic acid component.

    Octan-3-ol: Similar alcohol backbone but without the iodine atom.

    Acetic acid: Simple carboxylic acid without the iodinated alcohol component.

Uniqueness

Acetic acid;2-iodooctan-3-ol is unique due to the combination of acetic acid and an iodinated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and potential antimicrobial activity, which are not present in the individual components. The presence of both an iodine atom and a carboxylic acid group allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

89877-10-1

Molecular Formula

C10H21IO3

Molecular Weight

316.18 g/mol

IUPAC Name

acetic acid;2-iodooctan-3-ol

InChI

InChI=1S/C8H17IO.C2H4O2/c1-3-4-5-6-8(10)7(2)9;1-2(3)4/h7-8,10H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

GEHJVPJWKGRMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)I)O.CC(=O)O

Origin of Product

United States

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